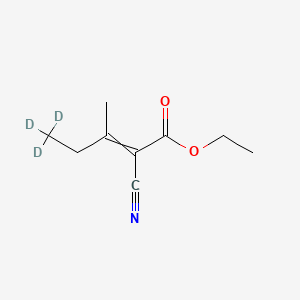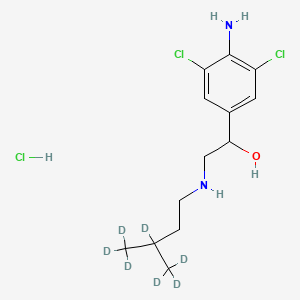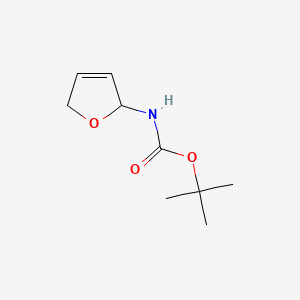
Dalfampridin-d4
Übersicht
Beschreibung
4-Aminopyridine-d6, also known as 4-Pyridin-2,3,5,6-d4-amine-d2, is a stable isotope with an empirical formula of C5D6N2. It has a molecular weight of 100.15 and a CAS Number of 45498-20-2 .
Synthesis Analysis
The synthesis of 4-aminopyridine derivatives has been studied for their potential cognition-enhancing, antiamnesic, and anticholinesterase activity . The usual way of commercial 4-aminopyridine preparation is a two-stage synthesis starting from pyridine and including 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .Molecular Structure Analysis
The molecular structure of 4-Aminopyridine consists of a pyridine ring with an amino group at the 4-position .Chemical Reactions Analysis
4-Aminopyridine has been used in various chemical reactions. For example, it has been used in the synthesis of Schiff bases of 4AP (SBAPs) for their putative cognition-enhancing, antiamnesic, and anticholinesterase activity . It has also been used in the reaction with o-vanillin to produce typical Schiff compounds .Physical and Chemical Properties Analysis
4-Aminopyridine is highly toxic to animals, with an approximate oral LD50 of 3.7 mg/kg body weight in the dog .Wissenschaftliche Forschungsanwendungen
Multiple Sklerose (MS)-Management
Dalfampridin-d4 ist vor allem für seine Wirksamkeit bei der Verbesserung der Gehfähigkeit bei MS-Patienten bekannt. Es verbessert die Nervenleitung in demyelinisierten Axonen, was ein Kennzeichen von MS ist. Klinische Studien haben signifikante Verbesserungen der Gehgeschwindigkeit und -distanz, der Beinkraft und der Gesamtmobilität gezeigt .
Neurologische Rehabilitation
Über MS hinaus zeigt this compound vielversprechend bei der Unterstützung der Rehabilitation von Patienten mit anderen neurologischen Erkrankungen. Es kann möglicherweise die motorische Funktion, das Gleichgewicht und die Koordination verbessern, die bei neurologischen Erkrankungen oft beeinträchtigt sind .
Epilepsiebehandlung
4-Aminopyridin-d6 wurde als Behandlungsoption für bestimmte Arten von Epilepsie untersucht. Es kann Gain-of-Function-Defekte antagonisieren, die durch Varianten im KCNA2-Gen verursacht werden, was zu einer verbesserten Krampfkontrolle und kognitiven Funktion bei betroffenen Personen führt .
Forschung zu neurodegenerativen Erkrankungen
Die Fähigkeit der Verbindung, Kaliumkanäle zu modulieren, macht sie zu einem wertvollen Werkzeug bei der Untersuchung neurodegenerativer Erkrankungen. Es kann helfen, die Mechanismen von Krankheiten wie Alzheimer und Parkinson zu verstehen und möglicherweise zu neuen therapeutischen Ansätzen zu führen .
Umkehr der neuromuskulären Blockade
In Forschungsumgebungen wird 4-Aminopyridin-d6 verwendet, um die Auswirkungen von neuromuskulären Blockern wie Pancuronium und d-Tubocurarin umzukehren. Diese Anwendung ist entscheidend für die Untersuchung der synaptischen Übertragung und der Muskelphysiologie .
Neuropharmakologie
Die Wirkung des Arzneimittels auf Kaliumkanäle bietet Einblicke in die Funktionsweise verschiedener neuropharmakologischer Wirkstoffe. Es dient als Modellverbindung für die Untersuchung der Auswirkungen von Medikamenten auf die neuronale Erregbarkeit und die Neurotransmitterfreisetzung .
Nanotechnologie in der Wirkstoffabgabe
Neueste Fortschritte in der Nanotechnologie haben 4-Aminopyridin-d6 bei der Entwicklung von Nanoformulierungen genutzt. Diese Formulierungen zielen darauf ab, die Stabilität des Arzneimittels zu verbessern, die Freisetzungskinetik zu kontrollieren und die Bioverfügbarkeit zu verbessern, wodurch neue Wege für gezielte Therapien in der Neurologie eröffnet werden .
Immunmodulatorische Wirkungen
Neue Erkenntnisse deuten darauf hin, dass 4-Aminopyridin-d6 immunmodulatorische Wirkungen haben könnte. Dies könnte Auswirkungen auf Erkrankungen haben, bei denen eine Dysregulation des Immunsystems eine Rolle spielt, wie z. B. Autoimmunneuropathien .
Wirkmechanismus
Target of Action
Dalfampridine-d4, also known as 4-Aminopyridine-d6, is a broad-spectrum lipophilic potassium channel blocker . Its primary targets are the potassium channels that are exposed in patients with Multiple Sclerosis (MS) .
Mode of Action
Dalfampridine-d4 binds favorably to the open state than the closed state of the potassium channel in the Central Nervous System (CNS) . In MS, axons are progressively demyelinated, which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability . Dalfampridine-d4 inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong the action potential .
Biochemical Pathways
The biochemical pathways affected by Dalfampridine-d4 are primarily related to the conduction of action potentials in neurons. By blocking potassium channels, Dalfampridine-d4 prevents the outflow of potassium ions, which is a crucial step in the repolarization of neurons. This action helps to maintain the transmembrane potential and prolong the action potential, thereby enhancing the conduction of signals along the neurons .
Pharmacokinetics
It is known that the majority of dalfampridine-d4 is eliminated in urine (903%) as unchanged Dalfampridine-d4 . It is also known that Dalfampridine-d4 has a relatively narrow therapeutic index with concentration-dependent adverse effects .
Result of Action
The overall impact of Dalfampridine-d4 is the improvement of neuromuscular transmission as it becomes easier to trigger an action potential . This results in improved walking speed in patients with MS . Dalfampridine-d4 exerts positive effects on walking ability, finger dexterity, and cognitive function .
Action Environment
The action of Dalfampridine-d4 can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its efficacy and stability. Concomitant use with OCT2 inhibitors (e.g., cimetidine) may cause increased exposure to Dalfampridine-d4 and potential risk of seizures . Therefore, treatment should be administered under the guidance of a physician or pharmacist given the higher incidence of adverse events .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dalfampridine-d4 is a broad-spectrum lipophilic potassium channel blocker . It binds favorably to the open state than the closed state of the potassium channel in the central nervous system (CNS) . Its pharmacological target is the potassium channels exposed in MS patients .
Cellular Effects
In MS, axons are progressively demyelinated which exposes potassium channels . As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability . The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential .
Molecular Mechanism
Dalfampridine-d4 inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong the action potential . In other words, Dalfampridine-d4 works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients .
Temporal Effects in Laboratory Settings
The effects of Dalfampridine-d4 have been studied over time in laboratory settings. It has been found that Dalfampridine-d4 could significantly improve the response to T25FW and 6 MW suggesting Dalfampridine-d4 has a positive effect on both short distance and long distance .
Metabolic Pathways
Dalfampridine-d4 is not extensively metabolized by the liver . Therefore, drugs affecting the cytochrome P450 enzyme system that are concomitantly administered with Dalfampridine-d4 are not expected to interact with each other . The primary metabolites in both animal models were 3-hydroxy-4-AP and 3-hydroxy-4-AP sulfate .
Transport and Distribution
Dalfampridine-d4 is rapidly absorbed after oral administration, reaching its peak plasma concentration in 1.3 hours . Approximately 95.9% of Dalfampridine-d4 and its metabolites (3-hydroxy-4-aminopyridine and 3-hydroxy-4-aminopyridine sulfate) is excreted in the urine .
Eigenschaften
IUPAC Name |
N,N,2,3,5,6-hexadeuteriopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-79-1 | |
| Record name | 4-Aminopyridine-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















